molecular formula C17H16ClNO2 B8697197 N-[2-(Chloroacetyl)-5-methylphenyl]-2-methylbenzamide CAS No. 928151-36-4

N-[2-(Chloroacetyl)-5-methylphenyl]-2-methylbenzamide

Cat. No. B8697197
M. Wt: 301.8 g/mol
InChI Key: JEUZFEICWBIKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501730B2

Procedure details

A toluene solution of a mixture of 2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone and 2-chloro-4′-methyl-2′-(2-methylbenzoylamino)acetophenone obtained in the above Reference Example 5 is concentrated and to the residue is added isopropyl alcohol (twice volume). To the mixture is added dropwise an aqueous sodium hypochlorite solution (twice molar amount) at 10-20° C. After completion of the reaction (30 minutes to one hour), the reaction mixture is acidified with hydrochloric acid, and the precipitated crystals are separated by filtration to give a crude product of 2-methyl-4-(2-methylbenzoylamino)benzoic acid in a yield of 86-100%. This crude product is recrystallized from methanol to give the desired product (yield 57%, purity by HPLC 99.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC[C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:20])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])=[CH:7][C:6]=1[CH3:21])=[O:4].ClCC(C1C=CC(C)=CC=1NC(=O)C1C=CC=CC=1C)=[O:25].Cl>C1(C)C=CC=CC=1>[CH3:21][C:6]1[CH:7]=[C:8]([NH:11][C:12](=[O:20])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[CH:9]=[CH:10][C:5]=1[C:3]([OH:4])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)NC(C1=C(C=CC=C1)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the above Reference Example 5
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated and to the residue
ADDITION
Type
ADDITION
Details
is added isopropyl alcohol (twice volume)
ADDITION
Type
ADDITION
Details
To the mixture is added dropwise an aqueous sodium hypochlorite solution (twice molar amount) at 10-20° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (30 minutes to one hour)
CUSTOM
Type
CUSTOM
Details
the precipitated crystals are separated by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)NC(C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.